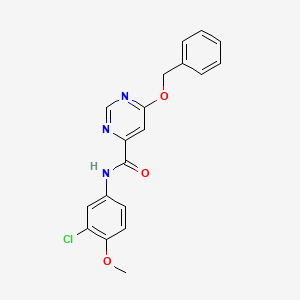

6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as benzyl alcohol and chloroaniline with a pyrimidine derivative under controlled conditions.

Introduction of functional groups: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.

Final coupling: The carboxamide group is introduced through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.

Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or alkylated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Research has shown that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (MTB). For instance, several synthesized derivatives demonstrated IC50 values less than 1 µg/mL, indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance or diminish biological activity.

Cytotoxicity Studies

In addition to anti-tubercular properties, cytotoxicity assays against human cancer cell lines (e.g., HeLa cells) have been conducted. Most derivatives were found to be non-toxic at effective concentrations, making them promising candidates for further development .

Applications in Drug Development

The compound's structural features make it suitable for various applications in drug development:

- Antimicrobial Agents : Given its activity against MTB, it can be explored as a lead compound for developing new anti-tubercular drugs.

- Cancer Therapeutics : The potential cytotoxic effects warrant investigation into its use as an anticancer agent.

- Chemical Building Block : Its unique functional groups allow it to serve as a versatile building block in synthesizing more complex molecules.

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study synthesized several derivatives of 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide through a Staudinger reaction. The derivatives were evaluated for their anti-tubercular activity, with promising results leading to further exploration of structure modifications . -

Ultrasound-Assisted Synthesis :

Research demonstrated that using ultrasound-assisted synthesis significantly improved yields and reduced reaction times for compounds related to this pyrimidine derivative. This method aligns with green chemistry principles, promoting sustainability in chemical synthesis .

Mecanismo De Acción

The mechanism of action of 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. This could involve pathways such as inhibition of kinase activity or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 6-(benzyloxy)-N-(3-chlorophenyl)pyrimidine-4-carboxamide

- 6-(benzyloxy)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

- 6-(benzyloxy)-N-(3-chloro-4-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups on the phenyl ring can lead to distinct interactions with biological targets compared to similar compounds.

Actividad Biológica

The compound 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H12ClN2O3

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent functionalization. Notably, methods such as ultrasound-assisted synthesis have been utilized to enhance yields and reduce reaction times. For example, derivatives of benzyloxy-pyrimidine have been synthesized using environmentally friendly techniques involving dimethylformamide (DMF) as a solvent and triethylamine as a catalyst, yielding products with high purity and efficiency .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis , with some exhibiting IC50 values below 1 µg/mL, indicating potent anti-tubercular activity .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research has indicated that related pyrimidine derivatives can inhibit key signaling pathways involved in tumorigenesis, particularly the MAPK pathway. For example, certain benzyloxy-pyrimidine derivatives have been reported to exhibit IC50 values in the nanomolar range against cancer cell lines such as A549 (lung cancer) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the phenyl ring significantly affect potency. For example, compounds with electron-withdrawing groups (like chloro or methoxy) at specific positions on the aromatic ring showed enhanced activity compared to their unsubstituted counterparts .

Case Study 1: Antitubercular Activity

In a study evaluating a series of benzyloxy-pyrimidine derivatives, it was found that compounds with a chloro substituent at the para position exhibited IC50 values ranging from 0.85 to 1.71 µg/mL against Mycobacterium tuberculosis . The study concluded that structural modifications could enhance efficacy against resistant strains of bacteria .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of related compounds revealed that certain derivatives displayed significant cytotoxic effects on various cancer cell lines. The most effective compounds were those that maintained a balance between hydrophobicity and electronic properties, which facilitated better membrane penetration and target interaction .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-25-17-8-7-14(9-15(17)20)23-19(24)16-10-18(22-12-21-16)26-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSVEGJLCHHCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.